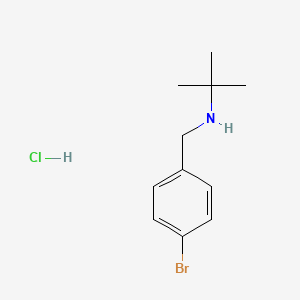

N-(4-Bromobenzyl)-2-methylpropan-2-amine hydrochloride

Übersicht

Beschreibung

N-(4-Bromobenzyl)-2-methylpropan-2-amine hydrochloride is a chemical compound that features a bromobenzyl group attached to a 2-methylpropan-2-amine moiety, forming a hydrochloride salt

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromobenzyl)-2-methylpropan-2-amine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with 4-bromobenzyl chloride and 2-methylpropan-2-amine.

Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or toluene, under anhydrous conditions to prevent hydrolysis.

Procedure: The 4-bromobenzyl chloride is added dropwise to a solution of 2-methylpropan-2-amine in the presence of a base such as triethylamine. The mixture is stirred at room temperature for several hours.

Isolation: The product is then isolated by filtration, washed with a suitable solvent, and dried under vacuum to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

Automated Systems: Employing automated systems for precise control of reaction conditions, including temperature, pressure, and addition rates.

Purification: Implementing advanced purification techniques such as recrystallization or chromatography to ensure high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-Bromobenzyl)-2-methylpropan-2-amine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction Reactions: Reduction of the bromine atom can yield the corresponding benzylamine derivative.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in substitution reactions, typically in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions include substituted benzylamines, N-oxides, and reduced benzylamine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmaceutical Intermediate

N-(4-Bromobenzyl)-2-methylpropan-2-amine hydrochloride serves as an intermediate in the synthesis of pharmaceutical compounds, especially those targeting neurological disorders. Its structural characteristics allow it to influence neurotransmitter systems, making it a valuable building block for drugs aimed at treating conditions such as depression and anxiety.

Biological Activity Studies

The compound is also used in biological studies to investigate the effects of benzylamine derivatives. Researchers have focused on its potential antimicrobial and anticancer properties, exploring how modifications to its structure can enhance efficacy against various pathogens and cancer cell lines.

Organic Synthesis

Building Block for Complex Molecules

In organic synthesis, this compound acts as a versatile building block. It is utilized in the creation of more complex molecules, including heterocycles and analogs of natural products. This application is crucial for developing new materials and compounds with desirable properties.

Study 1: Anticancer Properties

A study investigated the anticancer effects of this compound on human cancer cell lines. The results demonstrated that the compound inhibited cell proliferation and induced apoptosis in certain types of cancer cells. This highlights its potential as a lead compound for developing new anticancer agents.

Study 2: Antimicrobial Activity

Research focused on the antimicrobial properties of this compound showed promising results against various bacterial strains. The compound was effective in inhibiting growth, suggesting its potential use in developing new antimicrobial therapies.

Wirkmechanismus

The mechanism by which N-(4-Bromobenzyl)-2-methylpropan-2-amine hydrochloride exerts its effects involves:

Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems, modulating their activity.

Pathways Involved: It can influence signaling pathways related to neurotransmission, potentially affecting neurological functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(4-Chlorobenzyl)-2-methylpropan-2-amine hydrochloride

- N-(4-Fluorobenzyl)-2-methylpropan-2-amine hydrochloride

- N-(4-Methylbenzyl)-2-methylpropan-2-amine hydrochloride

Uniqueness

N-(4-Bromobenzyl)-2-methylpropan-2-amine hydrochloride is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other substituents, making this compound particularly valuable in certain applications.

Biologische Aktivität

N-(4-Bromobenzyl)-2-methylpropan-2-amine hydrochloride, often referred to as N-BMB-H, is a compound of significant interest in medicinal chemistry and biological research. This article delves into its biological activity, synthesis, mechanisms of action, and potential applications, supported by relevant studies and data.

Chemical Structure and Properties

N-BMB-H has the molecular formula . Its structure features a bromobenzyl group attached to a secondary amine, which contributes to its unique chemical properties. The presence of the bromine atom in the para position is particularly noteworthy as it influences the compound's reactivity and biological interactions.

The biological activity of N-BMB-H is primarily attributed to its interactions with neurotransmitter systems. Research indicates that it may act as an agonist or antagonist at specific receptor sites, modulating the activity of neurotransmitters such as dopamine, serotonin, and norepinephrine. These interactions can influence various physiological processes, including mood regulation, cognition, and behavior.

Molecular Targets

- Neurotransmitter Receptors : N-BMB-H potentially interacts with receptors involved in neurotransmission.

- Enzymatic Pathways : The compound may influence enzymatic activities related to neurotransmitter metabolism.

Antimicrobial Properties

Research has shown that N-BMB-H exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, derivatives of compounds similar to N-BMB-H have been investigated for their antimicrobial properties, suggesting that modifications to the bromobenzyl structure can enhance efficacy.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of N-BMB-H, a comparison with structurally similar compounds is presented below:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(o-Bromobenzyl)-N-methyl-2-propynylamine hydrochloride | Contains an o-bromobenzyl group | Different position of bromine affects reactivity |

| N-(4-Bromobenzyl)-N-(tert-butyl)amine hydrochloride | tert-butyl group instead of methyl | Increased steric hindrance may alter properties |

| (S)-1-(4-Bromophenyl)-2-methylpropan-1-amine hydrochloride | Different configuration at the amine | Stereochemistry influences biological activity |

The presence of the branched alkane structure and the para-positioned bromine distinguishes N-BMB-H from these compounds, potentially affecting its reactivity and biological interactions .

Case Studies

- Neurological Disorders : In studies focusing on neurological disorders, compounds similar to N-BMB-H have been shown to influence neurotransmitter levels significantly. This suggests that N-BMB-H could be a valuable candidate for further research in treating conditions like depression or anxiety .

- Pharmacological Applications : A recent study explored various derivatives of benzylamines for their pharmacological activities. Findings indicated that modifications to the benzyl group could enhance the binding affinity to specific receptors, hinting at possible therapeutic applications for N-BMB-H in drug development .

Eigenschaften

IUPAC Name |

N-[(4-bromophenyl)methyl]-2-methylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrN.ClH/c1-11(2,3)13-8-9-4-6-10(12)7-5-9;/h4-7,13H,8H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTCVFIGUTHIZMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC1=CC=C(C=C1)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80672608 | |

| Record name | N-[(4-Bromophenyl)methyl]-2-methylpropan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1209906-44-4 | |

| Record name | N-[(4-Bromophenyl)methyl]-2-methylpropan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.